1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone
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Overview
Description
. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 18-Crown-6 allows it to form stable complexes with various cations, particularly potassium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene oxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone undergoes various chemical reactions, including:
Complexation: Forms stable complexes with cations such as potassium, calcium, strontium, and barium.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions:
Potassium Hydroxide (KOH): Used in the synthesis of 18-Crown-6.
Ethylene Oxide: Used in the industrial production of 18-Crown-6.
Major Products Formed:
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure . This complexation stabilizes the cation and can facilitate its transport across membranes or its participation in chemical reactions .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Similar structure but with benzene rings attached to the crown ether.
Triglyme: A linear polyether with similar ionophoric properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms in the ring.
Uniqueness: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone is unique due to its high affinity for potassium ions and its ability to form stable complexes with a variety of cations . This makes it particularly useful in applications requiring selective ion transport and stabilization.
Properties
CAS No. |
73621-69-9 |
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Molecular Formula |
C12H16O10 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane-2,6,11,15-tetrone |
InChI |
InChI=1S/C12H16O10/c13-9-5-17-7-11(15)21-3-4-22-12(16)8-18-6-10(14)20-2-1-19-9/h1-8H2 |
InChI Key |
XCJXZWGXDOQYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)COCC(=O)OCCOC(=O)COCC(=O)O1 |
Origin of Product |
United States |
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